N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chromene core, an oxadiazole ring, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the chromene derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Attachment of the Diethoxyphenyl Group: The final step involves the coupling of the oxadiazole-chromene intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core, which can exhibit fluorescence properties.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: A closely related compound with a methylpropanamide group instead of the chromene core.
2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: Another related compound with a chloro-methylphenoxy group.
Uniqueness
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, oxadiazole ring, and diethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19N3O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O6/c1-3-28-17-10-9-14(12-18(17)29-4-2)19-20(25-31-24-19)23-21(26)15-11-13-7-5-6-8-16(13)30-22(15)27/h5-12H,3-4H2,1-2H3,(H,23,25,26) |
InChI Key |
HIVVMJIJUPFWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC |
Origin of Product |
United States |
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